molecular formula C11H11N5S B3084166 4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-68-1

4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3084166
CAS No.: 1142208-68-1
M. Wt: 245.31 g/mol
InChI Key: LRMYEYWTFYAWBU-UHFFFAOYSA-N
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Description

4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that features both an indole and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-indolylamine with thiourea and a suitable aldehyde under acidic or basic conditions to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated triazine derivatives.

    Substitution: Various substituted triazine and indole derivatives.

Scientific Research Applications

4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The indole and triazine rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiol group can form covalent bonds with target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

    4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol: shares similarities with other indole and triazine derivatives, such as:

Uniqueness

The unique combination of the indole and triazine rings, along with the presence of both amino and thiol groups, makes this compound a versatile compound with distinct chemical and biological properties

Properties

IUPAC Name

4-amino-2-(1H-indol-5-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c12-10-14-9(15-11(17)16-10)7-1-2-8-6(5-7)3-4-13-8/h1-5,9,13H,(H4,12,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMYEYWTFYAWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3NC(=S)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 3
4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 4
4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 5
4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 6
4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

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